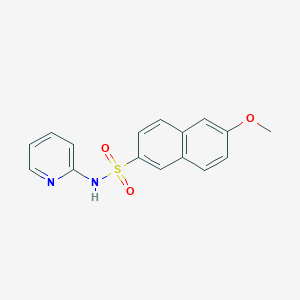
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide is a chemical compound that features a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with pyridine-2-sulfonamide under specific conditions. One common method involves the use of a Grignard reaction, where 2-bromo-6-methoxy naphthalene reacts with triethylorthoformate . The resulting intermediate is then treated with pyridine-2-sulfonamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
Types of Reactions
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: 6-methoxy-N-(pyridin-2-yl)naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific protein targets.
作用机制
The mechanism of action of 6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group and the naphthalene ring can also participate in π-π interactions with aromatic residues, enhancing the binding affinity.
相似化合物的比较
Similar Compounds
6-methoxy-2-naphthaldehyde: A precursor in the synthesis of 6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide.
Pyridine-2-sulfonamide: Another precursor used in the synthesis.
Naphthalene-2-sulfonamide: A related compound with similar structural features but lacking the methoxy group.
Uniqueness
This compound is unique due to the presence of both the methoxy and sulfonamide groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H14N2O3S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-14-7-5-13-11-15(8-6-12(13)10-14)22(19,20)18-16-4-2-3-9-17-16/h2-11H,1H3,(H,17,18) |
InChI 键 |
STISILKYJPIPGX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
溶解度 |
10 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















